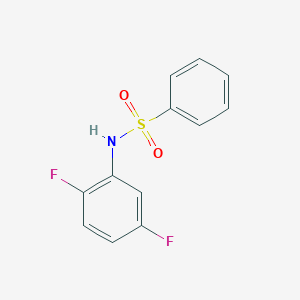
N-mesityl-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-3-(2-nitrophenyl)acrylamide, also known as MNMA, is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound belongs to the family of acrylamide derivatives and has been studied for its potential applications in various fields, including drug discovery and material science.
Mecanismo De Acción
The mechanism of action of N-mesityl-3-(2-nitrophenyl)acrylamide involves the inhibition of enzymes, specifically histone deacetylases. This inhibition leads to the alteration of gene expression, which can have various effects on cellular processes. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the antibacterial and antifungal properties of this compound make it a potential candidate for the treatment of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-mesityl-3-(2-nitrophenyl)acrylamide in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, this compound has certain limitations, including its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-mesityl-3-(2-nitrophenyl)acrylamide. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. This compound could also be further studied for its potential applications in cancer therapy, as well as in material science for the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including drug discovery and material science. Its unique properties and mechanism of action make it an interesting target for further research, and its potential applications in the treatment of diseases and the development of new materials make it an important compound to study.
Métodos De Síntesis
N-mesityl-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of mesitylene with nitrobenzene, followed by the addition of acryloyl chloride. The final product is obtained through purification and recrystallization. This synthesis method has been optimized by various research groups, resulting in high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-mesityl-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in various diseases, including cancer and neurodegenerative disorders. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-10-13(2)18(14(3)11-12)19-17(21)9-8-15-6-4-5-7-16(15)20(22)23/h4-11H,1-3H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBESYWMFDTBX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
